molecular formula C14H16N2O3S B351005 Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate CAS No. 864860-57-1

Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate

Cat. No. B351005
CAS RN: 864860-57-1
M. Wt: 292.36g/mol
InChI Key: FEQFXWHNDZIOAD-UHFFFAOYSA-N
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Description

Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate, also known as MPTBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzothiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate has been shown to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It also has been shown to have antioxidant and anti-inflammatory properties. The exact mechanism of action of Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate is still under investigation.
Biochemical and Physiological Effects:
Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate has been found to have various biochemical and physiological effects, including the ability to decrease lipid peroxidation and increase the activity of antioxidant enzymes. It also has been shown to have potential neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate in lab experiments is its diverse biological activities, which make it a promising candidate for drug discovery and development. However, its limited solubility in water can pose a challenge for certain experiments.

Future Directions

There are several future directions for research on Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate, including:
1. Further investigation of its mechanism of action and potential targets for drug development.
2. Exploration of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
3. Development of more efficient synthesis methods for Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate.
4. Investigation of its potential applications in the field of nanotechnology.
5. Study of its potential applications in the field of agriculture, such as plant growth regulation.
In conclusion, Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate is a promising compound with diverse biological activities and potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development.

Synthesis Methods

The synthesis of Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate involves the reaction of 2-aminobenzenethiol with pentanoyl chloride and methyl chloroformate in the presence of a base. The resulting product is then treated with oxalyl chloride and dimethylformamide to obtain the final compound.

Scientific Research Applications

Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure and biological properties make it a promising candidate for drug discovery and development.

properties

IUPAC Name

methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-4-5-12(17)16-14-15-10-7-6-9(13(18)19-2)8-11(10)20-14/h6-8H,3-5H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQFXWHNDZIOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate

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